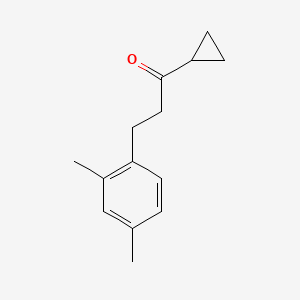

Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone is a compound that features a cyclopropyl group attached to a ketone functional group, which is further substituted with a 2,4-dimethylphenyl group. This structure is related to various cyclopropyl ketones that have been studied for their unique reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of cyclopropyl ketones can be achieved through various methods. For instance, cyclopropenyl ketones, which are closely related to cyclopropyl ketones, are synthesized and used as reactive dienophiles in Diels-Alder reactions, as described in one study . Another approach involves the domino carbocationic rearrangement of aryl cyclopropyl ketones, which can lead to complex frameworks such as the 1H-cyclopenta[c]carbazole structure . Additionally, cyclopropyl ketones can undergo dimerization or crossed reactions with enones to form five-membered rings .

Molecular Structure Analysis

The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. Computational studies on related compounds, such as the GaCl3-catalyzed cycloaddition of α,β-unsaturated ketones, provide insights into the electronic effects and reaction mechanisms that could be relevant to cyclopropyl ketones .

Chemical Reactions Analysis

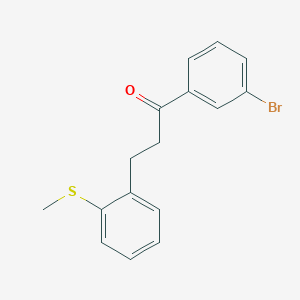

Cyclopropyl ketones participate in a variety of chemical reactions due to their strained ring system and reactive ketone group. For example, they can undergo formal [3+2] cycloadditions with olefins under visible light photocatalysis to generate substituted cyclopentane rings . Acid-catalyzed ring opening of α-bis(methylthio)methylenealkyl cyclopropyl ketones is another reaction pathway that leads to substituted cyclopentanones . Moreover, cyclopropenium ions, which are structurally related to cyclopropyl ketones, can react with 1,3-diketones to afford cyclopentadienols .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl ketones are influenced by the cyclopropane ring and the substituents attached to the ketone. The ring strain in cyclopropyl ketones can lead to unique reactivity patterns, such as the regioselective ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones . Additionally, the modification of the cyclopropanation method for α,β-unsaturated ketones has been studied, which sheds light on the stereochemistry of the resulting polysubstituted cyclopropanes .

Scientific Research Applications

Oxidation Methods and Synthetic Applications

- Oxidation of Cyclopropyl Compounds: A study highlights efficient methods for transforming cyclopropane derivatives through oxidation, emphasizing the development of carbonylcyclopropanes as a direct approach towards synthetically valuable cyclopropylketones. This review underscores the atom economy and preparative significance of these methods in organic synthesis, showcasing the versatility of cyclopropyl compounds in chemical transformations (Sedenkova et al., 2018).

Role in Fragrance Chemistry

- Cyclopropanations in Fragrance Chemistry: The review details the advancements in cyclopropanation methods for creating Δ-compounds, either as precursors or new ingredients with superior olfactory impacts. The process's optimization is highlighted for reducing costs and environmental impacts, demonstrating cyclopropyl compounds' utility in flavor and fragrance chemistry (Schröder, 2014).

Applications in Drug Development

- Antitumor Drug Mechanisms: Research into the antitumor drug etoposide reveals insights into its mechanism of action, involving interactions with DNA through oxidative transformations. This study provides a basis for understanding how modifications to cyclopropyl-bearing compounds might impact pharmaceutical development (van Maanen et al., 1988).

Photocatalytic Applications

- Cyclohexane Oxidation for Industrial Applications: A comprehensive review on cyclohexane oxidation, a process integral to producing key compounds for nylon manufacture, illustrates the role of catalysts and reaction conditions. This research underscores the importance of understanding the oxidation processes of cycloalkanes for industrial applications (Abutaleb & Ali, 2021).

Safety And Hazards

properties

IUPAC Name |

1-cyclopropyl-3-(2,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10-3-4-12(11(2)9-10)7-8-14(15)13-5-6-13/h3-4,9,13H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNPZILMPOSTJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644712 |

Source

|

| Record name | 1-Cyclopropyl-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone | |

CAS RN |

898794-64-4 |

Source

|

| Record name | 1-Cyclopropyl-3-(2,4-dimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)